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Crystal Structure of 4-Fluorobenzyl Alcohol
Remains Undetermined

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 4-Fluorobenzyl alcohol

Despite a comprehensive search of scientific literature and crystallographic databases, the
specific crystal structure of 4-fluorobenzyl alcohol has not been experimentally determined
and is therefore not publicly available. This technical guide addresses the current state of
knowledge regarding this compound and outlines the methodologies that would be employed
for its crystal structure analysis, should a suitable crystalline sample be obtained.

Researchers and drug development professionals should note that while extensive data exists
on the chemical and physical properties of 4-fluorobenzyl alcohol, the definitive arrangement
of its atoms in the solid state, which can be revealed by single-crystal X-ray diffraction, is
absent from the current scientific record. The compound's low melting point of 23°C presents a
significant challenge for crystallographic studies, as it exists as a liquid at standard room
temperature. Analysis would necessitate specialized cryo-crystallography techniques to grow
and maintain a single crystal at sub-ambient temperatures.

Physicochemical and Spectroscopic Data

While a crystal structure is unavailable, a significant amount of other quantitative data has been
compiled to characterize 4-fluorobenzyl alcohol. These properties are crucial for its
application in research and drug development.
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Property Value Source

Molecular Formula C7H7FO NIST, Guidechem[1][2]
Molecular Weight 126.13 g/mol NIST, Guidechem[1][2]
CAS Number 459-56-3 NIST, Guidechem[1][2]
Melting Point 23°C Guidechem[2]

Boiling Point 204-206 °C Guidechem[2]

Density 1.156 g/mL at 25 °C Guidechem[2]
Refractive Index (n20/D) 1.507 Sigma-Aldrich[3]
Flash Point 90 °C (closed cup) Sigma-Aldrich[4]

Spectroscopic data provides insight into the molecular structure and bonding of 4-fluorobenzyl
alcohol. Key spectroscopic information is summarized below.

Spectrum Data Availability Source
1H NMR Available ChemicalBook][5]
13C NMR Available ChemicalBook[6]
Mass Spectrum (EI) Available NIST[1]
Infrared (IR) Spectrum Available ChemicalBook[5]
Raman Spectrum Available ChemicalBook][5]

Hypothetical Experimental Protocol for Crystal
Structure Determination

Should a researcher successfully obtain a single crystal of 4-fluorobenzyl alcohol, the
following experimental workflow would be the standard approach for its structure determination.

Crystal Growth
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Given the low melting point, single crystals would likely be grown using a cooling crystallization
method. This could involve slowly cooling the neat liquid below its freezing point or using a
suitable co-solvent and a cryostat to achieve controlled cooling rates. The choice of solvent
would be critical to encourage the formation of high-quality, single crystals suitable for
diffraction.

Single-Crystal X-ray Diffraction (SC-XRD) Data
Collection

A suitable single crystal would be mounted on a goniometer, typically under a stream of cold
nitrogen gas to maintain its solid state. X-ray diffraction data would be collected using a
diffractometer equipped with a monochromatic X-ray source (e.g., Mo Ka or Cu Ka radiation).
The crystal would be rotated in the X-ray beam, and the diffraction pattern would be recorded
on a detector.

Data Processing and Structure Solution

The collected diffraction data would be processed to determine the unit cell dimensions and
space group. The crystal structure would then be solved using direct methods or Patterson
methods, followed by refinement using full-matrix least-squares on F2. This process would yield
the precise atomic coordinates, bond lengths, bond angles, and other crystallographic
parameters.

Experimental Workflow for Crystal Structure
Determination

The logical flow of experiments for determining the crystal structure of a low-melting-point
compound like 4-fluorobenzyl alcohol is depicted below.
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Figure 1. A generalized workflow for the determination of the crystal structure of a low-melting-
point compound.

Conclusion

In conclusion, while a definitive crystal structure for 4-fluorobenzyl alcohol is not available in
the current body of scientific literature, this guide provides a comprehensive summary of its
known physicochemical and spectroscopic properties. Furthermore, it outlines the standard
experimental procedures that would be necessary to determine its crystal structure. The lack of
this data presents an opportunity for further research in the field of crystallography and
materials science, particularly in the study of low-melting-point organic compounds. Such a
study would provide valuable insights into the intermolecular interactions, such as hydrogen
bonding and 1t-1t stacking, that govern the solid-state packing of this important fluorinated
building block.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Address: 3281 E Guasti Rd
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